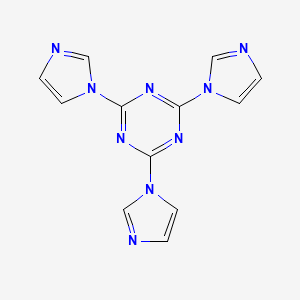

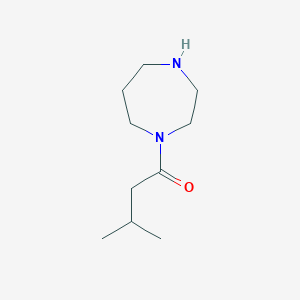

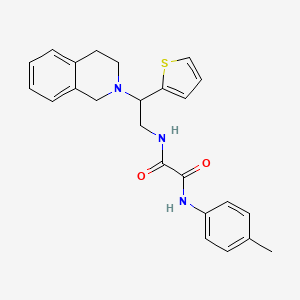

![molecular formula C14H12N2S B2913918 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine CAS No. 34211-04-6](/img/structure/B2913918.png)

1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine” is a chemical compound with the molecular formula C14H12N2S . It has a molecular weight of 240.32 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine” consists of a benzothiazol-2-yl group attached to the 4-position of a phenyl group, which is further attached to a methanamine group .Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine” are not mentioned in the search results, benzothiazole derivatives are known to undergo a variety of reactions. For instance, they can participate in condensation reactions with aldehydes .Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including “1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Electrosynthesis

Benzothiazole derivatives are synthesized via C–H thiolation using electrosynthesis . This method is considered environmentally benign and safer than traditional methods for organic synthesis .

Antibacterial Activities

Benzothiazole derivatives have been investigated for their in vitro antibacterial activities against various bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between the physicochemical properties of benzothiazole derivatives and their elicited biological activity .

E/Z Configuration Determination

The E/Z configuration of benzothiazole derivatives can be determined through NMR spectroscopy . This is crucial in understanding the stereochemistry of these compounds, which can affect their biological activity.

Synthesis of Biologically Active Heterocycles

Benzothiazole derivatives are essential intermediates in synthesizing a wide variety of medical and pharmaceutical compounds . They have been used in the treatment of diseases like epilepsy and tuberculosis, and as anticonvulsant, analgesic, anti-diabetic, anticancer, and antiviral agents .

properties

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAAMMPAUQNJOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

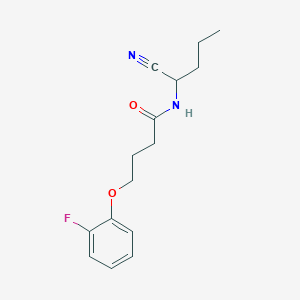

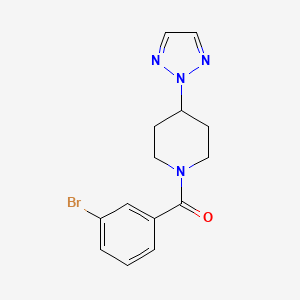

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)

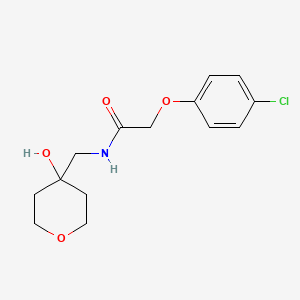

![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)

![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)